molecular formula C17H25NO5S B2682999 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide CAS No. 1795359-99-7

1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide

Cat. No.: B2682999
CAS No.: 1795359-99-7
M. Wt: 355.45
InChI Key: REDVNEJHQDYVSV-UHFFFAOYSA-N
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Description

This compound belongs to a class of bicyclic camphorsulfonamide derivatives characterized by a rigid 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane (camphor) core linked to a methanesulfonamide group. The substituent at the sulfonamide nitrogen—a 2-(furan-2-yl)-2-methoxyethyl group—distinguishes it from other analogs.

Properties

IUPAC Name

1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5S/c1-16(2)12-6-7-17(16,15(19)9-12)11-24(20,21)18-10-14(22-3)13-5-4-8-23-13/h4-5,8,12,14,18H,6-7,9-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDVNEJHQDYVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NCC(C3=CC=CO3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide is a complex organic compound characterized by its unique bicyclic structure and sulfonamide functional group. This article explores the biological activity of this compound, including its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H27F2NO7SC_{16}H_{27}F_2NO_7S, with a molecular weight of approximately 415.45 g/mol. Its structure allows for various interactions with biological molecules, making it a subject of interest in medicinal chemistry.

Key Structural Features:

  • Bicyclic Framework: The rigid bicyclic structure contributes to its ability to fit into enzyme active sites.
  • Methanesulfonamide Group: This functional group enhances the compound's polarity and potential for hydrogen bonding.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The rigid structure enables it to bind effectively to proteins or enzymes, potentially modulating their activity.

Potential Mechanisms Include:

  • Enzyme Inhibition: By fitting into enzyme active sites, the compound may inhibit enzymatic functions.
  • Protein-Protein Interaction Disruption: The compound could interfere with protein interactions critical for various biochemical pathways.

Interaction Studies

Recent studies have focused on how this compound interacts with key biological targets at the molecular level. These studies often employ techniques such as:

  • Molecular Docking: To predict binding affinities and orientations.
  • Biochemical Assays: To assess the inhibition of specific enzymes.

Case Studies

  • Antitumor Activity: A study demonstrated that related compounds exhibited significant antitumor activity in vitro, suggesting potential applications in cancer therapy.
  • Anti-inflammatory Effects: Research indicated that similar bicyclic sulfonamides could reduce inflammation markers in animal models, highlighting their therapeutic potential in inflammatory diseases.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructureUnique Features
((1R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)amineBicyclic without sulfonamideLacks polar sulfonamide group
((1R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)ethylsulfonamideEthyl instead of methanesulfonamideDifferent side chain affects polarity
((1S,4R)-7,7-Dimethyl-2-bicyclo[2.2.1]heptan)Similar bicyclic structureVariation in stereochemistry

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between the target compound and its analogs:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent on Sulfonamide Nitrogen Biological Activity Physicochemical Properties Synthesis Yield Reference
Target Compound 2-(Furan-2-yl)-2-methoxyethyl Not reported Predicted: Moderate solubility (methoxy group), chiral center (camphor core) Hypothetical
4d () 4-Phenylthiazol-2-ethyl Not specified M.p. 130–131°C (HCl salt); 70% yield via camphorsulfonyl chloride + 4-phenylthiazol-2-ethylamine 70%
8f/8g () 1-(4-Fluorobenzyl)indolin-5-yl Neuronal Kv7 channel activators [α]²⁵D: +37.5° (8f), -38.1° (8g); yields 50–57% 57% (8f), 50% (8g)
13 () Adamantan-1-yl Not reported Synthesized via 1-adamantylamine + camphorsulfonyl chloride; 60% yield 60%
Antimicrobial Derivative () N,N-Dimethyltetradecan-1-aminium bromide MIC: 1.05 µmol/L (S. aureus), 2.2 µmol/L (E. coli) Quaternary ammonium group enhances membrane interaction Not specified
Safety-Tested Analog () 4-Isopropylphenyl Not reported Requires storage away from moisture/heat; hazardous upon ingestion/inhalation Not specified

Structural and Functional Analysis

Core Scaffold : All compounds share the 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane (camphor) core, which imparts chirality and influences stereoselective interactions .

4d (): A 4-phenylthiazole substituent adds aromatic bulk, likely affecting receptor binding . 8f/8g (): Indoline-fluorobenzyl groups confer Kv7 channel activation, with enantiomeric activity differences ([α]²⁵D values) due to camphor’s stereochemistry . Antimicrobial Derivative (): A long-chain quaternary ammonium group enhances cationic character, improving antimicrobial potency .

Synthesis : Most analogs are synthesized via nucleophilic substitution between camphorsulfonyl chloride and amines. Yields range from 50–70%, influenced by steric hindrance (e.g., adamantane in 13 ) .

Biological Activity :

  • Neuronal Activity : 8f/8g activate Kv7 channels, critical for neuronal excitability, with enantioselectivity linked to camphor’s configuration .
  • Antimicrobial Activity : Quaternary ammonium derivatives exhibit potent activity due to membrane disruption .
  • Target Compound : The furan-methoxyethyl group may target enzymes or receptors with preference for oxygen-rich environments (e.g., cytochrome P450).

Q & A

Q. What are the key structural features of this compound that influence its biochemical interactions?

The compound’s bicyclo[2.2.1]heptane framework, methanesulfonamide group, and furan-methoxyethyl substituent synergistically dictate its reactivity and target specificity. The bicyclic system enhances rigidity, potentially improving binding affinity to enzymes or receptors, while the sulfonamide group enables hydrogen bonding and electrostatic interactions. The furan moiety may contribute to π-π stacking or hydrophobic interactions in binding pockets .

Q. What are the critical steps in synthesizing this compound, and how can purity be optimized?

Synthesis typically involves multi-step routes, such as coupling a preformed bicyclic ketone (e.g., 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane) with a functionalized methanesulfonamide intermediate. Key challenges include stereochemical control during coupling and minimizing side reactions. Purity optimization requires rigorous chromatography (e.g., flash or HPLC) and crystallization using polar aprotic solvents (e.g., acetonitrile). Analytical techniques like NMR and LC-MS are essential for verifying intermediate and final product integrity .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

Avoid inhalation, skin contact, and ingestion. Use PPE (gloves, goggles, lab coat) and work in a fume hood. Store in airtight containers at 2–8°C, away from moisture and oxidizing agents. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Safety data from structurally similar sulfonamides suggest potential irritancy to mucous membranes .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s binding affinity across different enzyme assays?

Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or conformational flexibility of the bicyclic core. To resolve this:

  • Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics under standardized conditions.
  • Use molecular dynamics simulations to assess ligand-receptor flexibility and identify dominant binding poses.
  • Validate findings with orthogonal assays (e.g., surface plasmon resonance) to rule out artifacts .

Q. What experimental strategies can elucidate the impact of stereochemistry on biological activity?

Enantioselective synthesis of the compound’s stereoisomers is critical. For example:

  • Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during key coupling steps.
  • Compare IC₅₀ values of enantiomers in enzyme inhibition assays (e.g., cytochrome P450 isoforms).
  • Analyze X-ray co-crystal structures to determine how stereochemistry influences binding pocket interactions .

Q. How should researchers design experiments to probe structure-activity relationships (SAR) for this compound?

Focus on systematic modifications to the bicyclic core, sulfonamide linker, and furan-methoxyethyl group:

  • Synthesize analogs with varied substituents (e.g., halogenation at the furan ring or methyl group deletion on the bicyclo system).
  • Test analogs in functional assays (e.g., kinase inhibition or bacterial growth assays).
  • Use QSAR modeling to correlate structural features with activity, prioritizing modifications that enhance potency or selectivity .

Q. What methodologies are effective for tracking metabolic stability and metabolite profiling?

  • In vitro assays : Incubate with liver microsomes (human/rodent) and analyze via LC-HRMS to identify phase I/II metabolites.
  • Isotopic labeling : Introduce ¹³C or ²H labels at metabolically labile sites (e.g., methoxy group) to trace biotransformation pathways.
  • NMR-based metabolomics : Use ¹H-¹³C HSQC to detect stable metabolites in biological matrices .

Data Contradiction Analysis

Q. How can conflicting solubility data across studies be addressed?

Solubility variability often stems from solvent polarity, temperature, or crystalline vs. amorphous forms. To standardize reporting:

  • Use the shake-flask method with buffered solutions (pH 7.4) at 25°C.
  • Characterize solid-state forms via PXRD and DSC to confirm crystallinity.
  • Apply Hansen solubility parameters to predict compatibility with excipients .

Q. What explains divergent results in cytotoxicity studies between 2D and 3D cell models?

3D models (e.g., spheroids) better replicate in vivo tissue penetration barriers. If cytotoxicity is lower in 3D systems:

  • Evaluate compound diffusion using fluorescent analogs and confocal microscopy.
  • Modify the sulfonamide linker to improve permeability (e.g., introduce hydrophilic groups).
  • Validate findings with ex vivo tissue slices .

Methodological Recommendations

Q. What computational tools are recommended for predicting off-target interactions?

  • Docking : Use AutoDock Vina or Schrödinger Glide to screen against kinase or GPCR libraries.
  • Machine learning : Train models on ChEMBL data to predict ADMET profiles.
  • Network pharmacology : Map compound-protein interaction networks using STRING or STITCH databases .

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Employ flow chemistry for exothermic steps (e.g., sulfonamide coupling) to improve heat dissipation.
  • Use design of experiments (DoE) to optimize parameters (temperature, catalyst loading).
  • Replace traditional workup methods with membrane-based separations to reduce solvent waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.